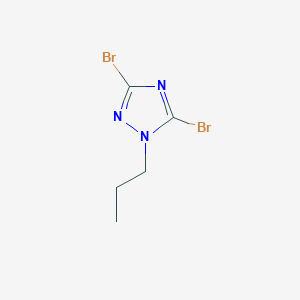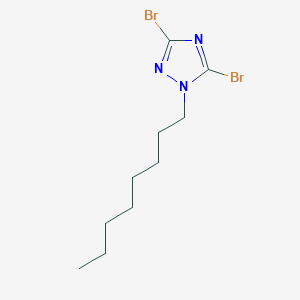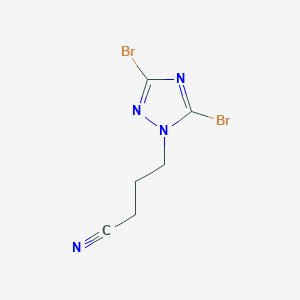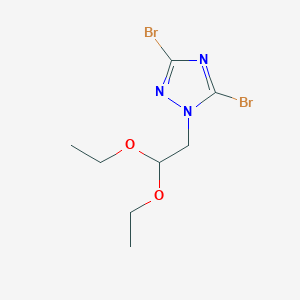![molecular formula C11H9Br2N3 B6344627 3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 1240590-73-1](/img/structure/B6344627.png)
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is a unique chemical compound known for its notable reactivity and versatility in various scientific fields
科学的研究の応用
This compound has diverse applications across several scientific domains:
Chemistry
Acts as a precursor in the synthesis of more complex molecules and a reagent in various organic reactions.
Biology
The triazole moiety is significant in the design of biologically active compounds, including antifungal and antibacterial agents.
Medicine
Its derivatives are investigated for potential therapeutic uses, such as anticancer and antiviral agents, due to their ability to interact with biological macromolecules.
Industry
Used in the development of advanced materials, including polymers and resins with enhanced properties.
Safety and Hazards
準備方法
This compound can be synthesized through a series of well-defined synthetic routes:
Synthetic Routes
A common method starts with the formation of the 1,2,4-triazole ring followed by electrophilic bromination to introduce bromine atoms at the 3 and 5 positions. The phenylprop-2-en-1-yl group can be attached via a series of palladium-catalyzed cross-coupling reactions.
Industrial Production
Industrial methods often utilize microwave-assisted synthesis to improve yield and reduce reaction times, allowing large-scale production with consistent quality.
化学反応の分析
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole undergoes several types of reactions due to the presence of multiple reactive sites:
Oxidation
Can be oxidized at the phenylprop-2-en-1-yl group using oxidizing agents like potassium permanganate, forming epoxides and other oxygenated derivatives.
Reduction
Reductive conditions can remove bromine atoms or reduce the double bonds in the phenylprop-2-en-1-yl group, often using reagents like sodium borohydride.
Substitution
The bromine atoms in the triazole ring can be substituted with nucleophiles, such as amino or alkyl groups, under mild conditions. Common reagents include potassium tert-butoxide.
Major Products
Depending on the reaction, products can range from epoxides, reduced triazole derivatives, to various substituted triazoles.
作用機序
The mechanism by which 3,5-dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole exerts its effects is primarily through:
Molecular Targets
Often interacts with enzymes and receptors due to its structural complexity, modulating their activity.
Pathways Involved
Inhibits or activates specific signaling pathways, influencing cellular processes like apoptosis, proliferation, and differentiation.
類似化合物との比較
Comparing this compound with others highlights its uniqueness:
Similar Compounds
Compounds like 3,5-dibromo-1H-1,2,4-triazole and 1-(2E)-3-phenylprop-2-en-1-yl-1H-1,2,4-triazole share structural similarities.
Uniqueness
The combination of dibromo and phenylprop-2-en-1-yl substituents offers distinct chemical reactivity and enhanced application potential, making it a valuable compound in various research and industrial contexts.
Fascinating stuff, right? What's your next deep dive?
特性
IUPAC Name |
3,5-dibromo-1-[(E)-3-phenylprop-2-enyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXISOYVRTXPM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)
![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)
